

Application Notes and Protocols for the Synthesis of Oseltamivir-Acetate Analogs

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Compound of Interest					
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of **Oseltamivir-acetate** analogs, intended for research and drug development purposes. The methodologies outlined below are based on established synthetic routes, offering adaptable procedures for the generation of diverse analog libraries.

Introduction

Oseltamivir, an ethyl ester prodrug of Oseltamivir carboxylate, is a potent neuraminidase inhibitor used for the treatment of influenza A and B infections. The development of Oseltamivir analogs is a critical area of research aimed at overcoming antiviral resistance, improving efficacy, and exploring novel structure-activity relationships. This document details synthetic strategies that allow for the modification of key functional groups of the Oseltamivir scaffold.

The synthesis of Oseltamivir and its analogs often commences from commercially available starting materials like (-)-shikimic acid or through multi-step total synthesis. The protocols provided herein focus on key transformations that enable the introduction of diverse chemical moieties.

Synthetic Strategy Overview

A common and effective strategy for generating Oseltamivir analogs involves the modification of the C-5 amino group of the cyclohexene ring. This position is synthetically accessible and



allows for the introduction of a wide variety of substituents to probe the 150-cavity of the neuraminidase active site. The general workflow for this approach is outlined below.



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Figure 1: General workflow for the synthesis of C-5-NH-acyl Oseltamivir analogs.

Experimental Protocols

The following protocols are generalized from reported syntheses of Oseltamivir analogs and can be adapted for various carboxylic acid coupling partners.[1]

General Procedure for the Synthesis of C-5-NH-Acyl Oseltamivir Ethyl Ester Analogs

This procedure details the coupling of various pyrazole-4-carboxylic acid derivatives to the C-5 amino group of Oseltamivir phosphate.

Materials:

- Oseltamivir phosphate
- Desired pyrazole-4-carboxylic acid derivative
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)
- DCM (Dichloromethane)



- Saturated NaHCO₃ aqueous solution
- Brine
- Na₂SO₄
- Silica gel for column chromatography

Procedure:

- To a solution of Oseltamivir phosphate (82 mg, 0.2 mmol) in DCM (10 mL), add the desired pyrazole-4-carboxylic acid derivative (0.24 mmol), HATU (115 mg, 0.3 mmol), and DIPEA (83 μL, 0.5 mmol).[1]
- Stir the reaction mixture at room temperature overnight.[1]
- Quench the reaction by adding a saturated NaHCO₃ aqueous solution.
- Extract the mixture with DCM (3 x 20 mL).[1]
- Combine the organic phases, wash with brine, and dry over anhydrous Na₂SO₄.[1]
- Concentrate the solution under reduced pressure.
- Purify the crude product by silica gel column chromatography, eluting with a gradient of DCM/MeOH (50:1 to 30:1), to afford the target C-5-NH-acyl Oseltamivir ethyl ester analog.[1]

General Procedure for the Hydrolysis of Ethyl Esters to Carboxylic Acids

This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid, which is the active form of the inhibitor.

Materials:

- C-5-NH-acyl Oseltamivir ethyl ester analog
- Methanol (MeOH)



- 1 M NaOH aqueous solution
- 1 M HCl aqueous solution
- DCM

Procedure:

- Dissolve the C-5-NH-acyl Oseltamivir ethyl ester analog (0.1 mmol) in MeOH (10 mL).[1]
- Add 1 M NaOH aqueous solution (2 mL).[1]
- Heat the mixture to 50 °C and stir overnight.[1]
- Remove the solvent under reduced pressure.
- Dilute the residue with 10 mL of water and wash with DCM (2 x 10 mL).[1]
- Acidify the aqueous phase with 1 M HCl to precipitate the product.[1]
- Collect the precipitate by filtration and dry in vacuo to yield the final Oseltamivir-acetate analog.[1]

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of various C-5-NH-acyl Oseltamivir analogs, as reported in the literature. Actual yields may vary depending on the specific analog and reaction conditions.



Analog Type	Starting Material	Key Reagents	Reaction Step	Yield (%)	Reference
Pyrazole- based NH ₂ - Acyl	Oseltamivir Phosphate	Pyrazole-4- carboxylic acids, HATU, DIPEA	Amide Coupling	50-75	[1]
Pyrazole- based NH ₂ - Acyl	C-5-NH-Acyl Ethyl Ester	NaOH, MeOH	Ester Hydrolysis	80-95	[1]
Oseltamivir Carboxamide s	Oseltamivir Phosphate	Amino Acids	Ester Aminolysis	High	[2]
Azide-free Synthesis	Commercially available materials	Pd and Rh catalysts	Multi-step total synthesis	~30 (overall)	[3][4]

Characterization of Analogs

Synthesized analogs should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate
 the chemical structure of the synthesized compounds.[5][6][7]
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight of the target compounds.[5][8]
- High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final products.[6]

Alternative Synthetic Approaches

While the modification of the C-5 amino group is a common strategy, other positions on the Oseltamivir scaffold can also be targeted for analog synthesis. For instance, modifications to the 3-pentanol unit have been explored to allow for conjugation to multivalent scaffolds.[9]



These alternative approaches often involve more complex, multi-step total syntheses starting from precursors like (-)-shikimic acid.[10] The choice of synthetic route will depend on the desired structural modifications and the available starting materials.

For researchers interested in these more advanced syntheses, numerous routes have been published, including those that avoid the use of potentially hazardous azide reagents.[3][10] These methods often involve key steps such as Diels-Alder reactions, asymmetric allylic alkylation, and aziridination reactions to construct the core cyclohexene ring with the correct stereochemistry.[3][4][11]

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